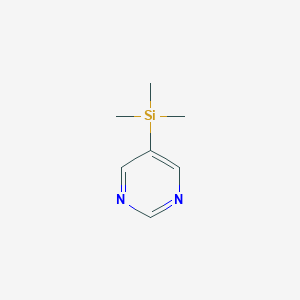

5-(Trimethylsilyl)pyrimidine

Descripción general

Descripción

5-(Trimethylsilyl)pyrimidine is an organosilicon compound that features a pyrimidine ring substituted with a trimethylsilyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethylsilyl)pyrimidine typically involves the reaction of pyrimidine with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: 5-(Trimethylsilyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

Oxidation and Reduction: The pyrimidine ring can participate in oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like halides or alkoxides in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silylated pyrimidine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Aplicaciones Científicas De Investigación

5-(Trimethylsilyl)pyrimidine has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: Its unique properties make it useful in the design of novel materials, including polymers and nanomaterials.

Biological Studies: It is used in the study of nucleic acid analogs and other biologically relevant molecules.

Analytical Chemistry: It can be employed as a standard or reagent in various analytical techniques, including nuclear magnetic resonance spectroscopy.

Mecanismo De Acción

The mechanism of action of 5-(Trimethylsilyl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functional groups during multi-step synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparación Con Compuestos Similares

5-(Tributylstannyl)pyrimidine: Similar to 5-(Trimethylsilyl)pyrimidine but with a tributylstannyl group instead of a trimethylsilyl group.

5-(Trimethylsilyl)uracil: A derivative of uracil with a trimethylsilyl group at the 5-position.

5-(Trimethylsilyl)cytosine: A cytosine derivative with a trimethylsilyl group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the trimethylsilyl group, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where stability and reactivity need to be carefully balanced.

Actividad Biológica

5-(Trimethylsilyl)pyrimidine is a compound that has attracted attention due to its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative where a trimethylsilyl group is attached at the 5-position of the pyrimidine ring. This modification can influence its chemical reactivity and biological properties. The synthesis of this compound often involves the silylation of pyrimidine derivatives using trimethylsilyl chloride or similar reagents under controlled conditions. For instance, the condensation of pyrimidines with trimethylsilyl reagents has been documented to yield various silylated derivatives, which can be further functionalized for enhanced biological activity .

Biological Activities

Antitumor Activity

Research has indicated that pyrimidine derivatives, including this compound, exhibit significant antitumor properties. For example, compounds derived from pyrimidines have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest. A study highlighted that certain pyrimidine derivatives could induce G2/M phase arrest in cancer cells, leading to increased apoptotic markers such as active caspase-3 .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In vitro studies demonstrated that compounds similar to this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were determined, showing effectiveness at concentrations as low as 200 µg/mL against pathogens like E. coli and S. aureus.

CNS Activity

Emerging research suggests that pyrimidine derivatives may possess central nervous system (CNS) effects, potentially acting as anticonvulsants or antidepressants. The modulation of neurotransmitter systems by these compounds could provide therapeutic avenues for neurological disorders .

Case Studies

-

Anticancer Efficacy

- A study investigated a series of pyrimidine derivatives including this compound against several cancer cell lines. The results indicated that specific modifications at the 5-position significantly enhanced cytotoxicity compared to standard chemotherapeutics like etoposide.

- Table 1 summarizes the IC50 values of selected derivatives against various cancer cell lines.

Compound Cell Line IC50 (µM) This compound MCF-7 0.12 Compound X A549 0.03 Compound Y Colo-205 0.01 -

Antimicrobial Testing

- In another study, a series of silylated pyrimidines were tested for their antimicrobial activity against a panel of bacteria. The results showed promising activity with notable MIC values.

- Table 2 details the antimicrobial efficacy of selected compounds.

Compound Bacteria MIC (µg/mL) This compound E. coli 200 Compound Z S. aureus 150

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many studies have reported that pyrimidines can trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Cell Cycle Arrest : These compounds often cause cell cycle disruptions, particularly at the G2/M checkpoint, preventing cancer cells from proliferating.

- Antimicrobial Mechanisms : The exact mechanisms remain under investigation; however, it is hypothesized that silylated compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.

Propiedades

IUPAC Name |

trimethyl(pyrimidin-5-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2Si/c1-10(2,3)7-4-8-6-9-5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLVTDGRUWLEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.